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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide on
the Activity of SEL24-B489 in FLT3 Inhibitor-Resistant Acute Myeloid Leukemia (AML).

The development of resistance to FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a
significant clinical challenge in the treatment of acute myeloid leukemia (AML). A promising
strategy to overcome this resistance is the dual inhibition of FLT3 and PIM kinases. SEL24-
B489 (also known as MEN1703) is a first-in-class, orally available, dual pan-PIM/FLT3 inhibitor
that has demonstrated potent activity in preclinical models of FLT3 inhibitor-resistant AML.[1][2]
This guide provides a comparative analysis of SEL24-B489's performance against selective
FLT3 and PIM inhibitors, supported by experimental data.

Overcoming Resistance by Targeting PIM Kinases

FLT3 internal tandem duplication (FLT3-ITD) mutations are common in AML and lead to
constitutive activation of the FLT3 signaling pathway, promoting leukemia cell proliferation and
survival.[1][3] While FLT3 inhibitors have shown clinical activity, resistance frequently emerges,
often driven by the upregulation of PIM kinases.[1][3][4][5] PIM kinases are downstream
effectors of FLT3 signaling and their increased expression can sustain pro-survival signals
even when FLT3 is inhibited.[3][6] By simultaneously targeting both FLT3 and PIM kinases,
SEL24-B489 aims to abrogate these primary and escape signaling pathways.[1][3]

Comparative Efficacy of SEL24-B489
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Preclinical studies have consistently demonstrated the superior and broader activity of SEL24-
B489 compared to selective inhibitors of either FLT3 or PIM kinases alone.

In Vitro Activity in AML Cell Lines

SEL24-B489 exhibits potent cytotoxic activity against a panel of AML cell lines, irrespective of
their FLT3 mutation status. In head-to-head comparisons, SEL24-B489 was significantly more
effective than the selective PIM inhibitor AZD1208 and the selective FLT3 inhibitor AC220
(Quizartinib).[3][4][6][7]

AZD1208 (PIM  AC220 (FLT3

Cell Line FLT3 Status SEL24-B489 . .
Inhibitor) Inhibitor)
MV-4-11 FLT3-ITD+ High Activity Low Activity High Activity
MOLM-13 FLT3-ITD+ High Activity Low Activity High Activity
MOLM-16 FLT3-WT High Activity High Activity Low Activity
KG-1 FLT3-WT High Activity Moderate Activity  Low Activity

Table 1: Summary of in vitro activity of SEL24-B489 and selective inhibitors in AML cell lines.
"High Activity" indicates significant inhibition of cell viability.

Activity Against FLT3 Inhibitor-Resistant Mutations

A key advantage of SEL24-B489 is its activity against AML cells harboring FLT3 tyrosine kinase
domain (TKD) mutations, such as D835Y, D835V, and F691L, which confer resistance to many
selective FLT3 inhibitors.[1][3][8] Studies have shown that while the efficacy of AC220 is
diminished in cells with these mutations, SEL24-B489 retains its potent activity.[3]
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Cell Line Model Inhibitor Outcome
MOLM-14 (Parental) AC220 Sensitive
MOLM-14 + FLT3-D835Y AC220 Resistant
MOLM-14 + FLT3-D835Y SEL24-B489 Sensitive
MOLM-14 + FLT3-F691L AC220 Resistant
MOLM-14 + FLT3-F691L SEL24-B489 Sensitive

Table 2: SEL24-B489 overcomes resistance mediated by FLT3-TKD mutations.

Efficacy in Primary AML Patient Samples

The superior activity of SEL24-B489 has also been confirmed in primary blasts isolated from
AML patients. The dual inhibitor was more effective at reducing the viability of both FLT3-ITD
positive and FLT3-WT primary AML cells compared to selective inhibitors.[3][8]

Signaling Pathways and Experimental Workflows

The rationale for dual PIM/FLT3 inhibition is rooted in the interconnected signaling pathways

driving AML cell survival.
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Caption: FLT3 and PIM kinase signaling pathways in AML.
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The preclinical evaluation of SEL24-B489 typically follows a structured workflow to establish its

efficacy and mechanism of

action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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